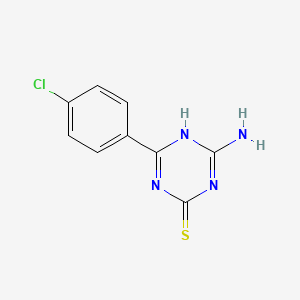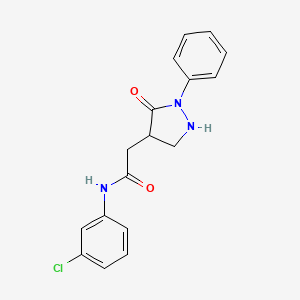![molecular formula C13H22N2O B11033652 N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)
N-[3-(3-Methylpiperidino)propyl]-2-butynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Methylpiperidino)propyl]-2-butynamide is a chemical compound with a unique structure that includes a piperidine ring and a butynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methylpiperidino)propyl]-2-butynamide typically involves the reaction of 3-methylpiperidine with a suitable butynamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may involve steps such as alkylation, amidation, and purification through techniques like chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methylpiperidino)propyl]-2-butynamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(3-Methylpiperidino)propyl]-2-butynamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Methylpiperidino)propyl]-2-butynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate
- 3-(2-Methylpiperidino)-propyl benzoate hydrochloride
- 1-(P-Anisyl)-3-(3-(2-Methylpiperidino)propyl)urea
Uniqueness
N-[3-(3-Methylpiperidino)propyl]-2-butynamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)propyl]but-2-ynamide |
InChI |
InChI=1S/C13H22N2O/c1-3-6-13(16)14-8-5-10-15-9-4-7-12(2)11-15/h12H,4-5,7-11H2,1-2H3,(H,14,16) |
InChI Key |
ZAVCFFAYWAGIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCN1CCCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4-methyl-, 2-methoxyethyl ester](/img/structure/B11033572.png)
![2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11033587.png)
![Tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033600.png)
![3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11033603.png)

![N-Cyclohexyl-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11033614.png)
![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11033624.png)
![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033645.png)

![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
![1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11033672.png)

![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11033680.png)
